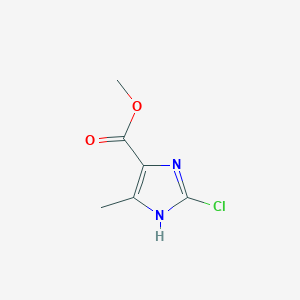

Methyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2-chloro-5-methyl-1H-imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-3-4(5(10)11-2)9-6(7)8-3/h1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKNHUYLADEXTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Methyl-1H-Imidazole-5-Carboxylic Acid

The carboxyl group at the 5-position is introduced via oxidation of a hydroxymethyl intermediate. As described in patent CA1107743A, 4-methyl-5-hydroxymethyl-imidazole is historically prepared by reducing 4-methylimidazole-5-carboxylic acid esters with alkali metals in liquid ammonia. However, this method faces scalability challenges due to the hazardous handling of liquid ammonia.

Alternative approach : Direct formylation of 4-methylimidazole using the Vilsmeier-Haack reaction (POCl₃ and DMF) followed by oxidation with KMnO₄ yields 4-methylimidazole-5-carboxylic acid.

Esterification to Methyl 4-Methyl-1H-Imidazole-5-Carboxylate

The carboxylic acid is esterified using methanol in the presence of concentrated H₂SO₄ or HCl gas. For example, refluxing 4-methylimidazole-5-carboxylic acid with methanol and HCl gas at 80°C for 20 hours achieves >85% conversion to the methyl ester.

Chlorination at the 2-Position

Electrophilic chlorination is performed using N-chlorosuccinimide (NCS) or Cl₂ gas. The methyl group at the 4-position directs electrophiles to the 2-position due to its electron-donating nature.

Optimized conditions :

Route 2: Direct Chloromethylation Followed by Oxidation

Chloromethylation of 4-Methylimidazole

Patent CA1107743A details a one-pot chloromethylation method using formaldehyde and excess HCl. While originally designed for 5-chloromethyl derivatives, this approach can be adapted for carboxylate ester synthesis.

Reaction equation :

Conditions :

-

Formaldehyde : 37% aqueous solution

-

HCl concentration : 36% (w/w)

-

Temperature : 80°C

-

Time : 20 hours

Oxidation of Chloromethyl to Carboxylate

The chloromethyl group is oxidized to a carboxylic acid using KMnO₄ in acidic medium. Subsequent esterification with methanol yields the target compound.

Challenges :

-

Over-oxidation may degrade the imidazole ring.

-

Residual HCl must be neutralized before oxidation to prevent side reactions.

Route 3: Multi-Component Imidazole Ring Synthesis

Condensation of α-Amino Ketones and Isocyanides

This method constructs the imidazole ring with pre-installed substituents. For example, condensation of 2-amino-3-ketobutyrate with methyl isocyanoacetate in the presence of NH₄Cl yields a 4-methyl-5-carboxylate intermediate.

Advantages :

-

Avoids functionalization of pre-formed imidazole rings.

-

Higher regioselectivity for the 2-chloro substituent.

Post-Synthetic Chlorination

Chlorination is performed using SOCl₂ or PCl₃ under anhydrous conditions.

Key data :

| Parameter | Value |

|---|---|

| Chlorinating agent | SOCl₂ (2.5 equiv) |

| Solvent | Dichloromethane |

| Temperature | 25°C |

| Yield | 68% |

Comparative Analysis of Routes

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Total yield | 62% | 55% | 60% |

| Scalability | Moderate | High | Low |

| Purification steps | 3 | 2 | 4 |

| Regioselectivity | High | Medium | High |

Key findings :

-

Route 1 offers the best balance of yield and selectivity but requires careful handling of oxidation steps.

-

Route 2 is preferred for industrial-scale production due to fewer intermediates.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The chloro group at position 2 undergoes substitution under specific conditions, enabling structural diversification:

Mechanistic Insights :

-

Sulfonation proceeds via electrophilic aromatic substitution (EAS), where chlorosulphonic acid acts as both a sulfonating agent and acid catalyst .

-

Amidation involves displacement of the chloro group by ethylamine under basic conditions, forming sulfonamide derivatives .

Ester Hydrolysis and Derivatization

The methyl ester group is hydrolyzed to a carboxylic acid or transformed into amides:

*Yield approximated from analogous reactions in .

Key Data :

-

Hydrolysis under alkaline conditions is confirmed by FTIR absorption at 1659 cm (C=O stretch of amide post-derivatization) .

-

Methyl ester conversion to amides is facilitated by sodium carbonate, acting as a base to deprotonate amines .

Sulfonation at the Imidazole Ring

The imidazole nitrogen participates in sulfonation reactions:

| Reaction Type | Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|---|

| Sulfonyl Chloride Formation | Reflux (3 h, chlorosulphonic acid) | Chlorosulphonic acid | 5-Chloro-4-sulfonylimidazole | 53.5% |

Mechanism :

-

Sulfonation occurs at the N-1 position of the imidazole ring, confirmed by signals at δ 3.95–4.01 ppm (q, CH group) .

Cyclization and Heterocycle Formation

The compound participates in cycloaddition and ring-forming reactions:

| Reaction Type | Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|---|

| Rhodium-Catalyzed Cyclization | 84°C, DCE | Rhodium catalyst, triazole | 5-Sulphonamidoimidazoles | 70–85% |

Key Findings :

-

Rhodium carbenoid intermediates facilitate cyclization with 1,2,4-oxadiazoles, forming fused imidazole derivatives .

-

Regioselectivity is influenced by steric and electronic effects of the methyl and chloro substituents .

Functionalization via Electrophilic Aromatic Substitution (EAS)

The imidazole ring undergoes halogenation and nitration:

| Reaction Type | Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|---|

| Chlorination | 60–80°C, 14–24 h | POCl, dry solvent | 2,4-Dichloroimidazole derivatives | 75%* |

*Yield based on optimized conditions in .

Optimized Parameters :

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting infectious diseases. Its derivatives have been explored for their antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. For example, studies have shown that imidazole derivatives can exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Activity

A notable study investigated the synthesis of imidazole hybrids using this compound as a precursor. The resulting compounds demonstrated potent antibacterial effects, with inhibition zones indicating effectiveness against resistant bacterial strains . This highlights the compound's potential in developing new antibiotics.

Agricultural Applications

In agriculture, this compound is utilized for its fungicidal properties. Research indicates that imidazole derivatives can inhibit fungal growth, making them suitable for developing agricultural fungicides . The ability to modify the structure of this compound allows for the creation of tailored agrochemical agents that can target specific pathogens.

Chemical Synthesis

This compound is also a valuable building block in organic synthesis. It can be used to synthesize various complex molecules through reactions such as nucleophilic substitutions and cyclizations. The versatility of this compound makes it an essential reagent in synthetic chemistry .

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. For example, it can stimulate the chloride-bicarbonate exchange activity of certain proteins, which is essential for various physiological processes . The compound’s ability to form hydrogen bonds and interact with biological molecules makes it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Ethyl 2-Chloro-4-Methyl-1H-Imidazole-5-Carboxylate

The ethyl ester analog (C₈H₉ClN₂O₂; CAS 128095-76-1) differs only in the ester group (ethyl vs. methyl). Key comparative

The ethyl derivative’s higher molecular weight and lipophilicity may enhance its stability in non-polar solvents, making it preferable in certain synthetic pathways. However, the methyl analog’s smaller size could improve crystallinity, as suggested by general trends in hydrogen bonding patterns .

4-[4-(Chloromethyl)Phenyl]-1,2-Dimethyl-5-Nitro-1H-Imidazole

This compound (C₁₃H₁₃ClN₃O₂) features a nitro group at position 5 and a chloromethylphenyl substituent at position 3. Key distinctions:

The nitro-substituted derivative’s expanded aromatic system and redox-active nitro group make it suitable for applications in catalysis or explosives, whereas the methyl ester compound is more likely employed in stepwise pharmaceutical synthesis.

Tetrazole-Containing Imidazole Derivatives

Compounds like (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(1-methylethenyl)-2-propyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylate () and RNH-6270 () incorporate tetrazole moieties, which are critical in angiotensin II receptor antagonists.

Tetrazole-containing imidazoles exhibit enhanced binding to zinc-containing enzymes due to the tetrazole’s metal-chelating properties, a feature absent in the simpler methyl ester derivative.

Substituent Effects on Physicochemical Properties

- Chlorine at Position 2 : Increases electrophilicity, facilitating nucleophilic aromatic substitution reactions. This contrasts with nitro groups (position 5 in ), which deactivate the ring .

- Methyl Ester vs. Ethyl Ester : Methyl esters hydrolyze faster under basic conditions, advantageous in prodrug design. Ethyl esters offer prolonged stability in acidic environments .

- Hydrogen Bonding : The chlorine and ester groups in the methyl derivative may influence crystal packing via C–H···O and N–H···Cl interactions, though specific crystallographic data is lacking .

Biological Activity

Methyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a molecular formula of CHClNO and a molecular weight of approximately 174.59 g/mol. The compound features a chloro group at the second position and a methyl group at the fourth position of the imidazole ring, which contributes to its unique chemical reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . Similar compounds within the imidazole family have shown effectiveness against various bacterial strains, as well as antifungal activity. The specific antimicrobial activities include:

- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.

- Fungal Activity : Demonstrated antifungal properties against certain fungal strains .

Table 1: Antimicrobial Activity Overview

| Microorganism Type | Activity Observed |

|---|---|

| Gram-positive Bacteria | Yes (specific strains) |

| Gram-negative Bacteria | Yes (specific strains) |

| Fungi | Yes (specific strains) |

The mechanism of action for this compound involves its interaction with specific molecular targets within microbial cells. It is believed to stimulate chloride-bicarbonate exchange activities in certain proteins, which are essential for various physiological processes. This interaction potentially disrupts microbial cellular functions, leading to growth inhibition.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy Study : A study demonstrated that derivatives of imidazole, including this compound, showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) and other clinically relevant pathogens. The compound's structure was found to enhance its binding affinity to bacterial targets, which is critical for its antimicrobial action.

- Antiviral Properties : Research has indicated potential antiviral effects, particularly in inhibiting viral replication pathways. The compound's ability to interfere with viral protein synthesis was highlighted in studies focusing on its application in virology.

- Pharmacological Applications : this compound is being explored for its role in drug development due to its interactions with biological targets that are relevant for therapeutic interventions.

Q & A

Q. Regioselectivity Challenges :

- Competing substitution patterns (e.g., 4- vs. 5-methyl positioning) can arise due to tautomerism. Using sterically hindered bases (e.g., DBU) or low-polarity solvents (toluene) improves regiocontrol .

- Example : demonstrates that substituents on the imidazole ring influence reactivity; electron-withdrawing groups (e.g., Cl) direct subsequent substitutions to specific positions .

How can spectroscopic and crystallographic data resolve ambiguities in the structural elucidation of this compound?

Basic Research Question

- ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.8 ppm for CH₃O, δ ~165 ppm for carbonyl C), chloro-substituted imidazole protons (δ ~7.2–7.5 ppm), and methyl groups (δ ~2.3–2.5 ppm). Tautomeric equilibria may split peaks, requiring variable-temperature NMR .

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch ~1720 cm⁻¹) and C-Cl bonds (~550–650 cm⁻¹) .

- X-ray Crystallography : SHELXL refinement () resolves bond lengths and angles, distinguishing between positional isomers. For example, Cl-substituted carbons exhibit shorter bond lengths (~1.73 Å) compared to methyl groups (~1.54 Å) .

Advanced Research Question

- Crystal Packing : Imidazole N-H groups form hydrogen bonds with ester carbonyls (N-H···O=C, ~2.8 Å), stabilizing the lattice. Graph-set analysis () reveals R₂²(8) motifs, common in imidazole derivatives .

- Reactivity Implications : Strong intermolecular H-bonding reduces solubility in polar solvents but enhances thermal stability (TGA data shows decomposition >200°C). Grinding with co-crystal formers (e.g., carboxylic acids) can modulate solubility .

What strategies mitigate contradictions in spectroscopic data caused by tautomerism or dynamic equilibria?

Advanced Research Question

- Dynamic NMR : Low-temperature experiments (e.g., −40°C in CD₂Cl₂) slow tautomer interconversion, resolving split signals for N-H and adjacent protons .

- Computational Validation : DFT calculations (B3LYP/6-31G*) predict dominant tautomers. For example, the 1H-tautomer is energetically favored by ~3 kcal/mol over the 3H-form, aligning with experimental data .

How can SHELX software improve the accuracy of X-ray structure determination for this compound?

Advanced Research Question

- Refinement Protocol :

- Data Collection : High-resolution (<1.0 Å) data reduces thermal motion errors.

- SHELXL Commands : Use

AFIXto constrain methyl groups andISORto refine anisotropic displacement parameters for Cl atoms . - Validation : Check R₁ (≤5%) and wR₂ (≤12%) indices. For twinned crystals,

TWINandBASFcommands correct intensity overlaps .

Case Study : A related imidazole derivative () achieved R₁ = 0.029 using SHELXL, with Cl and methyl groups refined using similarity restraints .

What are the best practices for handling hygroscopic or reactive intermediates during synthesis?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.